molecular formula C21H19NO2 B267110 N-[4-(2-phenylethoxy)phenyl]benzamide

N-[4-(2-phenylethoxy)phenyl]benzamide

Numéro de catalogue B267110
Poids moléculaire: 317.4 g/mol
Clé InChI: JQXSVIYADBZFIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-phenylethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW6471 and is a selective peroxisome proliferator-activated receptor α (PPARα) antagonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Thus, GW6471 has been extensively studied for its ability to modulate these processes.

Mécanisme D'action

GW6471 is a selective PPARα antagonist, meaning that it binds to and inhibits the activity of PPARα. PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By inhibiting PPARα, GW6471 can modulate these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that GW6471 can reduce triglyceride and cholesterol levels in animal models, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been shown to have anti-inflammatory and anti-tumor properties. These effects are thought to be mediated by the modulation of PPARα activity.

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of using GW6471 in lab experiments is its selectivity for PPARα. This allows researchers to specifically target this receptor and study its effects. Additionally, GW6471 has been extensively studied, and its synthesis has been optimized to produce high yields of the compound.
One limitation of using GW6471 in lab experiments is its potential for off-target effects. While it is selective for PPARα, it may still interact with other receptors or proteins, leading to unintended effects. Additionally, the use of GW6471 in animal models may not accurately reflect its effects in humans.

Orientations Futures

There are several potential future directions for research on GW6471. One area of interest is its potential as a treatment for dyslipidemia. Further studies are needed to determine its efficacy and safety in humans. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties. Further research is needed to determine its potential in these areas.
Another potential future direction is the development of more selective PPARα antagonists. While GW6471 is selective for PPARα, it may still interact with other receptors or proteins. Developing more selective compounds could lead to more targeted therapies with fewer off-target effects.
Conclusion:
N-[4-(2-phenylethoxy)phenyl]benzamide, or GW6471, is a selective PPARα antagonist that has gained significant attention in scientific research. Its potential therapeutic applications in dyslipidemia, inflammation, and cancer make it an exciting area of study. While there are limitations to its use in lab experiments, its selectivity for PPARα and optimized synthesis make it a valuable tool for researchers. Future research on GW6471 and other PPARα antagonists could lead to new treatments for a variety of diseases.

Méthodes De Synthèse

The synthesis of N-[4-(2-phenylethoxy)phenyl]benzamide involves a multi-step process. The first step involves the synthesis of 4-(2-phenylethoxy)benzaldehyde, which is then reacted with aniline to form this compound. This process has been optimized to produce high yields of the compound.

Applications De Recherche Scientifique

GW6471 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its ability to modulate lipid metabolism. Studies have shown that GW6471 can reduce triglyceride and cholesterol levels, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties.

Propriétés

Formule moléculaire

C21H19NO2

Poids moléculaire

317.4 g/mol

Nom IUPAC

N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23)

Clé InChI

JQXSVIYADBZFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

SMILES canonique

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.